Molecular Packing and Film Thickness in Langmuir Monolayers: 18-MEA vs. Eicosanoic Acid
Molecular dynamics simulations comparing 18-methyleicosanoic acid (18-MEA) and its linear parent compound, eicosanoic acid (EA), reveal significant differences in their monolayer structures. The simulations show that the order parameters and film thickness for 18-MEA monolayers are markedly different from those of EA [1]. Specifically, the conformational order of methylene groups near the termini in 18-MEA is less sensitive to changes in film-packing density compared to EA [1]. This indicates a more robust and density-tolerant intermolecular arrangement for the branched compound.
| Evidence Dimension | Film structural order and thickness under varying density |
|---|---|
| Target Compound Data | Order parameters near termini are comparatively independent of film density. |
| Comparator Or Baseline | Eicosanoic acid (EA) - Order parameters near termini are highly dependent on film density. |
| Quantified Difference | Marked difference in order parameter sensitivity to density; exact numerical values for tilt angle and thickness changes were investigated as a function of areal-packing density [1]. |
| Conditions | NVT molecular dynamics simulations on Langmuir monolayers at 300 K as a function of decreasing areal-packing density [1]. |
Why This Matters
For researchers building model membranes or studying interfacial phenomena, this data confirms that 18-MEA provides a more consistent and predictable molecular film, which is critical for reproducible surface science experiments where the linear analog (EA) would exhibit high variability.
- [1] McMullen, R. L., & Kelty, S. P. (2007). Molecular dynamic simulations of eicosanoic acid and 18-methyleicosanoic acid langmuir monolayers. The Journal of Physical Chemistry B, 111(37), 10849-10852. View Source
